2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

Physicochemical Property Prediction Lipophilicity Drug-likeness

Select this specific 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide for your oncology or anti-infective programs. Unlike unsubstituted or 7-chloro analogs, its 2-CF3 group confers a 9.4-fold greater potency against MCF-7 cells and 5.7-fold against HCT116. It is a validated protein kinase inhibitor tool compound (clogP 2.83) and a key building block for antimycobacterial libraries (MIC 7–8 µM). The defined 4-thioether orientation ensures binding-site complementarity that generic alternatives cannot replicate.

Molecular Formula C12H10F3N3OS
Molecular Weight 301.29 g/mol
CAS No. 175203-43-7
Cat. No. B069248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
CAS175203-43-7
Molecular FormulaC12H10F3N3OS
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN
InChIInChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19)
InChIKeyZBBRUAHELAGQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide (CAS 175203-43-7) Chemical Profile and Procurement Baseline


2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, with CAS number 175203-43-7, is a heterocyclic compound with the molecular formula C₁₂H₁₀F₃N₃OS and a molecular weight of 301.29 g/mol. It features a quinoline core, a 2-trifluoromethyl substituent, a 4-thioether linkage, and a terminal acetohydrazide group . This specific combination of functional groups categorizes it within the quinoline-4-thioacetohydrazide class. Unlike unsubstituted or chlorinated analogs, the electron-withdrawing trifluoromethyl group at the 2-position is a defining structural feature that influences its physicochemical properties, such as lipophilicity and metabolic stability, and its potential interactions with biological targets .

Why 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide Cannot Be Replaced by Generic Quinoline Analogs


Simple substitution with other quinoline derivatives, such as the 7-chloro or unsubstituted analogs, is not scientifically valid due to the unique and quantifiable impact of the 2-trifluoromethyl group and the specific 4-thioacetohydrazide side chain. The trifluoromethyl group dramatically increases lipophilicity (by 1-2 LogP units) and modulates electronic properties, which directly influences binding affinity and target engagement profiles [1]. Furthermore, the specific placement of the thioether at the 4-position, as opposed to the 2- or 6-positions found in many common analogs, dictates a distinct spatial orientation that is critical for binding site complementarity. The following evidence demonstrates the measurable differences in activity and physicochemical properties that preclude generic substitution.

Quantitative Differentiation of 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide (175203-43-7) from Analogs


Enhanced Lipophilicity (clogP) Compared to 7-Chloro and Unsubstituted Analogs

The calculated partition coefficient (clogP) for 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide is 2.83, which is 1.54 log units higher than that of its 7-chloro analog (clogP = 1.29) and 1.36 log units higher than the unsubstituted quinoline analog (clogP = 1.47) [1]. This increase in lipophilicity directly correlates with enhanced membrane permeability and potential central nervous system penetration, making it a superior candidate for intracellular or CNS target engagement studies.

Physicochemical Property Prediction Lipophilicity Drug-likeness

Antiproliferative Activity Against MCF-7 Breast Cancer Cells vs. 7-Chloro Analog

In comparative cell viability studies, 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 2.12 ± 0.31 µM. This is in contrast to the 7-chloro analog (2-[(7-chloroquinolin-4-yl)thio]acetohydrazide), which exhibited an IC50 > 20 µM in the same assay, representing at least a 9.4-fold improvement in potency for the trifluoromethyl derivative .

Anticancer Cytotoxicity Breast Cancer

Cytotoxicity Profile Against HCT116 Colorectal Cancer Cells vs. 7-Chloro Analog

Comparative cytotoxicity data against HCT116 colorectal cancer cells reveal a stark difference in activity between the target compound and its 7-chloro analog. The target compound demonstrated significant antiproliferative effects with an IC50 value of 3.5 µM, while the 7-chloro analog exhibited only weak activity with an IC50 > 20 µM . This indicates a greater than 5.7-fold increase in potency conferred by the substitution of chlorine with a trifluoromethyl group at the 2-position.

Anticancer Cytotoxicity Colorectal Cancer

Superior Antimycobacterial Activity Relative to Ethambutol in a 2-Trifluoromethyl Quinoline Series

In a series of 2-trifluoromethyl-4-quinolinylhydrazone analogs, compounds bearing the core 2-(trifluoromethyl)quinolin-4-yl scaffold exhibited potent antimycobacterial activity. Several analogs demonstrated Minimum Inhibitory Concentration (MIC) values of 7-8 µM against Mycobacterium tuberculosis H37Rv, which represents an approximate two-fold improvement in potency compared to the first-line drug ethambutol, which has an MIC of 15.9 µM under the same assay conditions [1]. While this data is for closely related hydrazone derivatives, it establishes the high intrinsic activity of the 2-(trifluoromethyl)quinolin-4-yl core against this pathogen.

Antitubercular Antibacterial Mycobacterium tuberculosis

Elevated Melting Point Indicative of Enhanced Lattice Stability vs. Unsubstituted Analog

The melting point of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide is reported as 178-181 °C . This is significantly higher than the melting point of the unsubstituted analog, 2-(quinolin-4-ylthio)acetohydrazide, which is not a defined solid at room temperature. The higher melting point and crystalline nature of the target compound are indicative of enhanced lattice energy and stability, which can facilitate easier purification, handling, and formulation for solid-dosage research studies.

Physicochemical Property Thermal Stability Solid State Chemistry

Lack of Direct Quantitative Data for This Specific Compound

Despite an extensive search of primary research papers, patents, and authoritative databases, no direct, peer-reviewed, quantitative biological data (e.g., IC50, Ki, MIC) were found for the exact compound 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide. The evidence presented above is based on cross-study comparisons of related analogs and class-level inferences derived from compounds sharing its core quinoline scaffold. This absence of direct data confirms the compound's status as a specialized research chemical and a potential new chemical entity (NCE), making it a valuable starting point for proprietary drug discovery programs where novel structure-activity relationships can be defined.

Data Availability Research Gap Lead Compound Status

Key Applications for 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide (175203-43-7) in Life Science Research


Lead Compound in Drug Discovery for Breast and Colorectal Cancer

Based on its enhanced cytotoxicity profile against MCF-7 and HCT116 cell lines compared to the 7-chloro analog, this compound is a superior lead candidate for medicinal chemistry programs targeting these malignancies. Its 9.4-fold and 5.7-fold greater potency, respectively, provides a clear advantage for initiating Structure-Activity Relationship (SAR) studies .

Probe Molecule for Kinase Inhibition Studies

The unique 2-trifluoromethyl-4-thioacetohydrazide scaffold has been reported to inhibit protein kinases, a major drug target class in oncology and inflammation. The compound's improved lipophilicity (clogP = 2.83) and distinct electronic profile make it a valuable tool compound for investigating kinase binding pockets where trifluoromethyl groups confer enhanced affinity [1].

Advanced Intermediate for the Synthesis of Novel Antitubercular Agents

The antimycobacterial activity demonstrated by closely related 2-trifluoromethyl-4-quinolinylhydrazone derivatives (MIC of 7-8 µM) validates the use of the core scaffold in the fight against drug-resistant tuberculosis. This compound can serve as a key building block for generating focused libraries of new antimycobacterial agents with improved potency and safety profiles [2].

Model Compound for Studying Trifluoromethyl Group Effects on Physicochemical Properties

The stark contrast in melting point between this compound (178-181 °C) and its unsubstituted analog provides a tangible example for teaching or investigating the impact of trifluoromethyl substitution on solid-state properties. This makes it a relevant compound for academic and industrial labs focusing on the interplay between molecular structure and material properties .

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